molecular formula C20H26N4O B6790180 N-methyl-1-[1-[[(1R,2R)-2-phenylcyclopropyl]methyl]piperidin-3-yl]pyrazole-3-carboxamide

N-methyl-1-[1-[[(1R,2R)-2-phenylcyclopropyl]methyl]piperidin-3-yl]pyrazole-3-carboxamide

Cat. No.: B6790180
M. Wt: 338.4 g/mol
InChI Key: RQIXAGQCZAWOKH-RGBJRUIASA-N
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Description

N-methyl-1-[1-[[(1R,2R)-2-phenylcyclopropyl]methyl]piperidin-3-yl]pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a piperidine ring, and a pyrazole moiety

Properties

IUPAC Name

N-methyl-1-[1-[[(1R,2R)-2-phenylcyclopropyl]methyl]piperidin-3-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-21-20(25)19-9-11-24(22-19)17-8-5-10-23(14-17)13-16-12-18(16)15-6-3-2-4-7-15/h2-4,6-7,9,11,16-18H,5,8,10,12-14H2,1H3,(H,21,25)/t16-,17?,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIXAGQCZAWOKH-RGBJRUIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=C1)C2CCCN(C2)CC3CC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=NN(C=C1)C2CCCN(C2)C[C@@H]3C[C@H]3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[1-[[(1R,2R)-2-phenylcyclopropyl]methyl]piperidin-3-yl]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Construction of the Piperidine Ring: The piperidine ring is usually synthesized through a series of cyclization reactions, starting from appropriate amine precursors.

    Attachment of the Pyrazole Moiety: The pyrazole ring can be formed through a condensation reaction involving hydrazines and 1,3-diketones.

    Final Coupling: The final step involves coupling the cyclopropyl, piperidine, and pyrazole intermediates under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[1-[[(1R,2R)-2-phenylcyclopropyl]methyl]piperidin-3-yl]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-1-[1-[[(1R,2R)-2-phenylcyclopropyl]methyl]piperidin-3-yl]pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of N-methyl-1-[1-[[(1R,2R)-2-phenylcyclopropyl]methyl]piperidin-3-yl]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-[1-[[(1R,2R)-2-phenylcyclopropyl]methyl]piperidin-3-yl]pyrazole-3-carboxamide: shares structural similarities with other cyclopropyl-containing piperidine derivatives and pyrazole-based compounds.

    Cyclopropylmethylpiperidine derivatives: These compounds are known for their pharmacological activities, including analgesic and anti-inflammatory effects.

    Pyrazole derivatives: Pyrazole-based compounds are widely studied for their diverse biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific pharmacological properties. The presence of the cyclopropyl group enhances its binding affinity to certain receptors, while the piperidine and pyrazole rings contribute to its overall biological activity.

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